molecular formula C30H48O3 B1682810 Ursolic acid CAS No. 77-52-1

Ursolic acid

Cat. No. B1682810
CAS RN: 77-52-1
M. Wt: 456.7 g/mol
InChI Key: WCGUUGGRBIKTOS-GPOJBZKASA-N
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Description

Synthesis Analysis

UA is a hydrophobic compound and is usually chemically modified to increase its bioavailability prior to administration . The chemical transformation of UA into novel C-3 aryl ester derivatives has been studied for their antitubercular potential . The title compounds were synthesized from UA and their structures were characterized by spectroscopic methods including ESI-MS, 1 H-NMR, 13 C-NMR, and elemental analysis .


Molecular Structure Analysis

UA structures are based on a carboxylic functionalization on C-10 of β- and α-amyrin, respectively . Most researchers modified the molecular structure of UA at C-2 or hydroxyl (C-3) and carboxylic functional group (C-28) positions on the triterpenoid ring .


Physical And Chemical Properties Analysis

UA is a white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and acetone . Its molecular formula is C30H48O3 .

Scientific Research Applications

    Cancer Research

    • Summary : UA has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various types of cancer .
    • Methods : The anti-cancer properties of UA have been studied in both in vitro and in vivo models .
    • Results : UA has demonstrated antiproliferative effects against hepatocellular carcinoma, lung cancer, leukemia, breast cancer, prostate and urogenital cancers, and cervical cancer .

    Muscle Growth Research

    • Summary : UA has been investigated for its ability to promote muscle growth and improve exercise performance .
    • Methods : In skeletal muscle, UA increased Akt activity, as well as downstream mRNAs that promote glucose utilization (hexokinase-II), blood vessel recruitment (Vegfa) and autocrine/paracrine IGF-I signaling (Igf1) .
    • Results : As a result, UA increased skeletal muscle mass, fast and slow muscle fiber size, grip strength and exercise capacity .

    Metabolic Syndrome Research

    • Summary : UA has shown positive effects on metabolic syndrome, including obesity, insulin resistance, and hyperlipidemia .
    • Methods : UA was administered to animal models of metabolic syndrome, and its effects on body weight, BMI, waist circumference, and fasting glucose were measured .
    • Results : UA administration led to transient remission of metabolic syndrome, reducing body weight, BMI, waist circumference and fasting glucose, as well as increasing insulin sensitivity .

    Lipid Metabolism Research

    • Summary : UA has been shown to have positive effects on lipid metabolism .
    • Methods : The effects of UA on lipid metabolism have been studied in both in vitro and in vivo models .
    • Results : UA has been found to inhibit cholesterol esterase and pancreatic lipase, which play key roles in lipid metabolism .

    Weight Loss Research

    • Summary : UA may help regulate body weight by increasing energy expenditure and reducing fat accumulation .
    • Methods : The effects of UA on body weight and fat accumulation have been studied in animal models of diet-induced obesity .
    • Results : UA increased energy expenditure, leading to reduced obesity, improved glucose tolerance and decreased hepatic steatosis .

    Anti-Inflammatory Research

    • Summary : UA has been shown to have potent anti-inflammatory effects .
    • Methods : The anti-inflammatory effects of UA have been studied in both in vitro and in vivo models .
    • Results : UA significantly reduced the levels of inflammatory parameters IL-1β, IL-6 and TNF-α in mouse tissues .

    Neuroprotection Research

    • Summary : UA has been shown to have neuroprotective effects, potentially improving cognitive deficits .
    • Methods : The neuroprotective potential of UA has been explored in models such as the Rotenone-induced mouse model of Parkinson’s Disease .
    • Results : Improvement in neurological deficit scores such as infarct volume and the number of intact neurons by UA was associated with dose-dependent reduction in the protein levels of MMP2, MMP9, and activated MAPKs .

    Cardiovascular Disease Research

    • Summary : UA has shown positive effects on cardiovascular conditions .
    • Methods : The effects of UA on cardiovascular diseases have been studied in both in vitro and in vivo models .
    • Results : UA appears to slow down the development of cardiovascular diseases (CVDs), especially atherosclerosis and cardiac fibrosis .

    Skin Aging Research

    • Summary : UA has been investigated for its potential in skin aging treatment .
    • Methods : The effects of UA on skin aging have been studied in both in vitro and in vivo models .
    • Results : UA has shown a valuable capacity to contrast the elastase enzyme, leading to a significant reduction of the nasolabial fold and forehead wrinkles .

    Liver Disease Research

    • Summary : UA has been shown to have protective effects in liver diseases .
    • Methods : The effects of UA on liver diseases have been studied in both in vitro and in vivo models .
    • Results : UA significantly improved the pathological changes in the renal tissue of Type 1 Diabetes Mellitus rats .

    Diabetes Research

    • Summary : UA has been investigated for its potential in diabetes treatment .
    • Methods : The effects of UA on diabetes have been studied in both in vitro and in vivo models .
    • Results : UA enhances insulin signaling, improving glucose uptake by cells and reducing insulin resistance .

    Osteoporosis Research

    • Summary : UA has been shown to enhance bone mineralization and inhibit bone loss .
    • Methods : The effects of UA on osteoporosis have been studied in both in vitro and in vivo models .
    • Results : UA stimulates the growth of osteoblasts, a special type of cell that plays a role in bone formation, and blocks the growth of osteoclasts, a special type of cell that helps break down bone tissue .

    Alzheimer’s Disease Research

    • Summary : UA has been shown to have neuroprotective effects, potentially improving cognitive deficits .
    • Methods : The neuroprotective potential of UA has been explored in models such as the Rotenone-induced mouse model of Parkinson’s Disease .
    • Results : Improvement in neurological deficit scores such as infarct volume and the number of intact neurons by UA was associated with dose-dependent reduction in the protein levels of MMP2, MMP9, and activated MAPKs .

    Hair Growth Research

    • Summary : UA has been investigated for its ability to promote hair growth .
    • Methods : In this present study, different herbs and oils were used to prepare herbal hair oil by using different formulation methods which contain major chemical compounds like ursolic acid to improve hair growth and reduce grey hair .
    • Results : By using HPTLC and microbiological studies, two formulations gave good results compared to other formulations .

    Wound Healing Research

    • Summary : UA has been shown to have potent wound healing effects .
    • Methods : The wound healing effects of UA have been studied in both in vitro and in vivo models .
    • Results : UA significantly improved the pathological changes in the renal tissue of Type 1 Diabetes Mellitus rats .

    Eye Health Research

    • Summary : UA has been investigated for its potential in eye health treatment .
    • Methods : The effects of UA on eye health have been studied in both in vitro and in vivo models .
    • Results : UA significantly reduced the levels of inflammatory parameters IL-1β, IL-6 and TNF-α in mouse tissues .

Future Directions

UA is currently undergoing phase I trials to investigate its safety and adverse effects in patients . Many novel UA derivatives have been developed to overcome its poor water solubility and low bioavailability . A variety of UA nanoformulations, such as micelles, liposomes, and nanoparticles, which can increase the solubility and bioactivity of UA, while promoting the accumulation of UA in tumor tissues, have been prepared .

properties

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21+,22-,23+,24+,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGUUGGRBIKTOS-GPOJBZKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883221
Record name (+)-Ursolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ursolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002395
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

One part dissolves in 88 parts methanol, 178 alcohol, (35 boiling alcohol), 140 ether, 388 chloroform, 1675 carbon disulfide. Moderately soluble in acetone. Soluble in hot glacial acetic acid and in 2% alcoholic NaOH. Insoluble in petroleum ether.
Record name URSOLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7685
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

/The authors/ previously reported that ursolic acid, a pentacyclic triterpene acid, inhibited the invasion of HT1080 human fibrosarcoma cells by reducing the expression of matrix metalloproteinase-9. Since the chemical structure of ursolic acid is very similar to that of dexamethasone, a synthetic glucocorticoid, ... whether ursolic acid acts through the glucocorticoid receptor /was investigated/. The expression of matrix metalloproteinase-9 is thought to be regulated similarly with matrix metalloproteinase-1 and matrix metalloproteinase-3 as containing common 2-O-tetradecanoylphorbol-acetate responsible region, where AP-1 proteins can bind. Dexamethasone has been studied to repress the 2-O-tetradecanoylphorbol-acetate-induced expression of matrix metalloproteinase-1 and matrix metalloproteinase-3 through a glucocorticoid receptor-mediated manner. In Northern blot analysis, we found that ursolic acid reduced the expression of matrix metalloproteinase-1 and matrix metalloproteinase-3 induced by 2-O-tetradecanoylphorbol-acetate. Similarly, ursolic acid down-regulated 2-O-tetradecanoylphorbol-acetate-induction of matrix metalloproteinase-9 gene in the same manner of dexamethasone. RU486, a potent glucocorticoid receptor antagonist, was used for identifying that ursolic acid-induced down-regulation of matrix metalloproteinase-9 expression is mediated by its binding to glucocorticoid receptor. The effect of ursolic acid on the matrix metalloproteinase-9 expression was blocked by RU486, suggesting that ursolic acid acts via a glucocorticoid receptor in the regulation of matrix metalloproteinase-9. Western blot analysis and immunocytochemistry showed that ursolic acid increased glucocorticoid receptor fraction in the nucleus, although it decreased the synthesis of glucocorticoid receptor mRNA. In addition, ursolic acid did not decrease the expression of c-jun and DNA-binding activity of AP-1 to its cognate sequences. Taken together, ... ursolic acid may induce the repression of matrix metalloproteinase-9 by stimulating the nuclear translocation of glucocorticoid receptor, and the translocated glucocorticoid receptor probably down-modulating the trans-activating function of AP-1 to 2-O-tetradecanoylphorbol-acetate responsible element of matrix metalloproteinase-9 promoter region., ... Ursolic acid suppressed NF-kappaB activation induced by various carcinogens including tumor necrosis factor (TNF), phorbol ester, okadaic acid, H2O2, and cigarette smoke. These effects were not cell type specific. Ursolic acid inhibited DNA binding of NF-kappaB consisting of p50 and p65. Ursolic acid inhibited IkappaBalpha degradation, IkappaBalpha phosphorylation, IkappaBalpha kinase activation, p65 phosphorylation, p65 nuclear translocation, and NF-kappaB-dependent reporter gene expression. Ursolic acid also inhibited NF-kappaB-dependent reporter gene expression activated by TNF receptor, TNF receptor-associated death domain, TNF receptor-associated factor, NF-kappaB-inducing kinase, IkappaBalpha kinase, and p65. The inhibition of NF-kappaB activation correlated with suppression of NF-kappaB-dependent cyclin D1, cyclooxygenase 2, and matrix metalloproteinase 9 expression. Thus, overall, /the/ results indicate that ursolic acid inhibits IkappaBalpha kinase and p65 phosphorylation, leading to the suppression of NF-kappaB activation induced by various carcinogens. These actions of ursolic acid may mediate its antitumorigenic and chemosensitizing effects.
Record name URSOLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7685
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Ursolic Acid

Color/Form

Platelets from alcohol, Large, lustrous prisms from absolute alcohol, fine hair-like needles from dilute alcohol

CAS RN

77-52-1
Record name (+)-Ursolic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ursolic acid
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Record name Ursolic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15588
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Record name (+)-Ursolic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70883221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name URSOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3M2575F3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name URSOLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7685
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ursolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002395
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

284 °C, MP: 246-247 °C /Ursolic acid methyl ester acetate/
Record name URSOLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7685
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50,200
Citations
J Liu - Journal of ethnopharmacology, 1995 - Elsevier
… Ursolic acid is similar to oleanolic acid chemically and pharmacologically. … ursolic acid as an active ingredient. The traditional uses of plants containing oleanolic acid or ursolic acid in …
Number of citations: 082 www.sciencedirect.com
DY Seo, SR Lee, JW Heo, MH No… - The Korean journal …, 2018 - synapse.koreamed.org
Ursolic acid (UA) is a natural triterpene compound found in various fruits and vegetables. There is a growing interest in UA because of its beneficial effects, which include anti-…
Number of citations: 179 synapse.koreamed.org
CM Ma, SQ Cai, JR Cui, RQ Wang, PF Tu… - European Journal of …, 2005 - Elsevier
… ursolic acid to yield compound 9 resulted in loss of cytotoxic activity. Compared to ursolic acid… a cytotoxicity comparable to those of ursolic acid and ursolic acid methyl ester against all of …
Number of citations: 304 www.sciencedirect.com
Y Ikeda, A Murakami, H Ohigashi - Molecular nutrition & food …, 2008 - Wiley Online Library
… Ursolic acid (UA), a natural pentacyclic triterpenoid carboxylic acid, is the major component of some traditional medicine herbs and is well known to possess a wide range of biological …
Number of citations: 506 onlinelibrary.wiley.com
H Hussain, IR Green, I Ali, IA Khan, Z Ali… - Expert Opinion on …, 2017 - Taylor & Francis
… numerous ursolic acid analogs being synthesized during the period 2012–2016. Ursolic acid … Areas covered: This review covers patents on therapeutic activities of ursolic acid (UA) and …
Number of citations: 112 www.tandfonline.com
M Kanjoormana, G Kuttan - Integrative Cancer Therapies, 2010 - journals.sagepub.com
… immunomodulatory effect of ursolic acid.Previous studies showed that ursolic acid has some … of ursolic acid on inhibiting tumorinduced angiogenesis using in vivo and in vitro models. …
Number of citations: 125 journals.sagepub.com
J Liu - Journal of ethnopharmacology, 2005 - Elsevier
Oleanolic acid and ursolic acid are ubiquitous triterpenoids in plant kingdom, medicinal herbs, and are integral part of the human diet. During the last decade over 700 research articles …
Number of citations: 940 www.sciencedirect.com
L López-Hortas, P Pérez-Larrán… - Food Research …, 2018 - Elsevier
… Several works have shown that the ursolic acid can also stimulate muscle growth, reduce fat … The present review aims at presenting the chemical and biological properties of ursolic acid…
Number of citations: 134 www.sciencedirect.com
D Kashyap, HS Tuli, AK Sharma - Life sciences, 2016 - Elsevier
… Ursolic acid (UA) is one among the categories of such plant-based therapeutic metabolites having multiple intracellular and extracellular targets that play role in apoptosis, metastasis, …
Number of citations: 314 www.sciencedirect.com
PGG Do Nascimento, TLG Lemos, AMC Bizerra… - Molecules, 2014 - mdpi.com
… The aim of the present study was to prepare derivatives of ursolic acid (1), and to investigate the antibacterial and scavenger activities using DPPH assay of one 1 and its derivatives 1a …
Number of citations: 199 www.mdpi.com

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